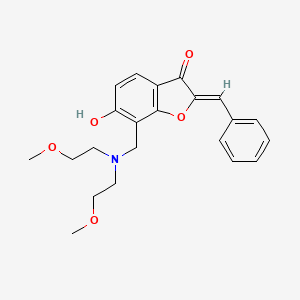
(Z)-2-benzylidene-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a bis(2-methoxyethyl)amine group . This group is a common component in organic chemistry and is often used as a building block in the synthesis of more complex molecules .
Molecular Structure Analysis
The bis(2-methoxyethyl)amine group has a molecular formula of C6H15NO2, an average mass of 133.189 Da, and a mono-isotopic mass of 133.110275 Da .Chemical Reactions Analysis
Bis(2-methoxyethyl)amine can participate in various chemical reactions. For instance, it can undergo protodeboronation at 120°C .Physical And Chemical Properties Analysis
Bis(2-methoxyethyl)amine has a density of 0.9±0.1 g/cm3, a boiling point of 171.0±0.0 °C at 760 mmHg, and a vapor pressure of 1.4±0.3 mmHg at 25°C . It also has a molar refractivity of 36.9±0.3 cm3 .Scientific Research Applications
Synthesis of Diverse Quinazolinones
The compound has been utilized in the synthesis of diverse quinazolinones through intramolecular acceptorless dehydrogenative coupling . This process is facilitated by the combination of bis(2-methoxyethyl)ether and molecular oxygen, which serves as a highly efficient system for oxidative dehydrogenative coupling without the need for an external initiator, catalyst, or additive.
Green Chemistry Applications
In the realm of green chemistry, the compound’s derivatives have been identified as key intermediates in promoting environmentally friendly reactions . These reactions are significant for their efficiency and the minimization of harmful byproducts, aligning with the principles of green chemistry.
Safety and Hazards
properties
IUPAC Name |
(2Z)-2-benzylidene-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-26-12-10-23(11-13-27-2)15-18-19(24)9-8-17-21(25)20(28-22(17)18)14-16-6-4-3-5-7-16/h3-9,14,24H,10-13,15H2,1-2H3/b20-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDDMPMTZFPONB-ZHZULCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3)C2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3)/C2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-benzylidene-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

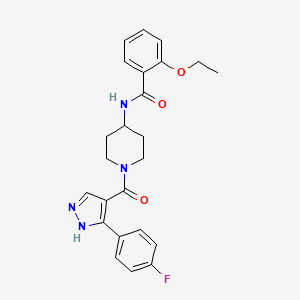

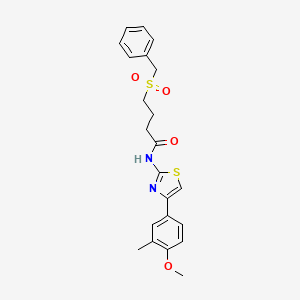
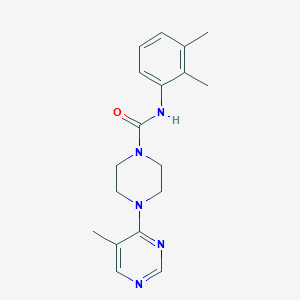
![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2358150.png)
![4-methyl-3-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2358156.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2358157.png)

![6-Methyl-2-(2-(phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2358159.png)
![2-((5-(3,6-dichlorobenzo[b]thiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2358162.png)
![8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2358163.png)

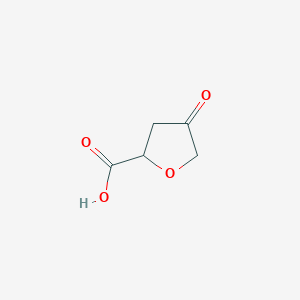
![3-[(2-Chloroacetyl)amino]phenyl acetate](/img/structure/B2358166.png)